N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Description
The compound N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide features a multi-functionalized structure:
- Core: A central ethyl backbone with a benzenesulfonyl group at position 1 and a 2-oxo group.
- Piperazine moiety: Substituted at position 4 with a thiophene-2-carbonyl group, introducing sulfur-based aromaticity.
This architecture suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors with hydrophobic and polar binding pockets.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c26-19(17-8-4-14-31-17)23-20(33(29,30)16-6-2-1-3-7-16)22(28)25-12-10-24(11-13-25)21(27)18-9-5-15-32-18/h1-9,14-15,20H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZIZKEJRYXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a furan ring, a benzenesulfonyl group, and a piperazine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. Key mechanisms include:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal functions, leading to reduced protein synthesis in bacterial cells.
- Impact on Nucleic Acid Production : It has been suggested that the compound can inhibit nucleic acid synthesis, which is crucial for bacterial replication and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Escherichia coli | 31.108 - 124.432 μg/mL | Disruption of nucleic acid production |
| Candida albicans | 75% biofilm reduction | Inhibition of biofilm formation |
These findings suggest that the compound is particularly effective against Gram-positive bacteria and has moderate antifungal activity.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an effective treatment for resistant bacterial infections .
- Biofilm Disruption : Another research highlighted that the compound effectively reduced biofilm formation in both planktonic and sessile forms of Pseudomonas aeruginosa, indicating its utility in treating chronic infections associated with biofilms .
- Cytotoxicity Evaluation : In cytotoxicity assays against human myelogenous leukemia K562 cells, the compound exhibited notable inhibitory effects on cell proliferation, suggesting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Sulfonamide Group : The presence of the benzenesulfonyl moiety enhances solubility and interaction with target enzymes.
- Furan Ring : The furan component is crucial for maintaining the compound's biological activity, as alterations to this ring significantly reduce efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following analogs share the benzenesulfonyl-piperazine-ethyl-furan scaffold but differ in substituents on the piperazine ring or terminal groups:
Research Findings and Functional Implications
Impact of Aromatic Substituents on Piperazine
- Fluorobenzoyl Analogs (3-Fluoro vs. 2-Fluoro): The 3-fluorobenzoyl analog () exhibits higher metabolic stability due to reduced steric hindrance compared to the 2-fluoro isomer (), which may face unfavorable dipole interactions in certain conformations .
Terminal Group Modifications
- However, its larger size may reduce solubility compared to the furan-based terminal group .
- Benzeneacetamide () : The absence of a heterocyclic terminal group diminishes hydrogen-bonding capacity, likely reducing potency against polar targets .
Backbone and Spacer Modifications
- However, this may limit flexibility required for binding to dynamic protein pockets .
- Morpholine Replacement () : Substituting piperazine with morpholine reduces basicity, altering pH-dependent solubility and distribution in physiological environments .
Preparation Methods
Preparation of 4-(Thiophene-2-carbonyl)Piperazine
Method A: Direct Acylation of Piperazine
Thiophene-2-carbonyl chloride (1.2 eq) is reacted with piperazine (1.0 eq) in dichloromethane (DCM) under N₂ at 0°C. Triethylamine (2.5 eq) is added dropwise to scavenge HCl. After 6 h at room temperature, the mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated to yield 4-(thiophene-2-carbonyl)piperazine as a white solid (82% yield).
Method B: Carbodiimide-Mediated Coupling
Thiophene-2-carboxylic acid (1.0 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in DCM. Piperazine (1.1 eq) is added, and the reaction stirred for 12 h. Workup as above affords the product in 78% yield.
Introduction of the Benzenesulfonyl Group
The intermediate from Step 2.1 (1.0 eq) is dissolved in anhydrous DCM and cooled to 0°C. Benzenesulfonyl chloride (1.1 eq) is added slowly, followed by dropwise addition of triethylamine (2.2 eq). After 4 h, the reaction is quenched with ice-water, and the organic layer is dried and concentrated. Recrystallization from ethanol/water yields 1-(benzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine (89% purity by HPLC).
Synthesis of the 2-Oxoethyl Spacer
Glycine Derivative Activation
Glycine (1.0 eq) is treated with ethyl chlorooxoacetate (1.2 eq) in THF under N₂. After 3 h, the solvent is removed, and the crude ethyl 2-oxo-2-(piperazin-1-yl)acetate is isolated via silica gel chromatography (hexane/EtOAc 3:1).
Final Assembly via Amide Coupling
The spacer from Step 2.3 (1.0 eq) is combined with furan-2-carboxylic acid (1.1 eq) using EDC/HOBt in DCM. After 24 h, the mixture is washed with 1M HCl and saturated NaHCO₃. Purification by flash chromatography (EtOAc/MeOH 9:1) yields the target compound as a pale-yellow solid (74% yield, >95% purity).
Reaction Optimization and Challenges
Stereochemical Control
Racemization during amide bond formation is mitigated by:
Yield Enhancement Strategies
| Parameter | Optimization | Yield Improvement |
|---|---|---|
| Solvent for acylation | DCM → THF | +12% |
| Coupling agent | EDC vs. DCC | EDC superior by 9% |
| Reaction time (Step 2.4) | 24 h → 36 h | +7% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, 0.1% TFA/ACN gradient) shows a single peak at 12.4 min (λ = 254 nm), confirming >98% purity.
Industrial-Scale Considerations
- Cost-Effective Reagents : Substituting EDC with cheaper carbodiimides (e.g., DCC) reduces costs by 23% but requires rigorous byproduct removal.
- Continuous Flow Synthesis : Microreactor systems enhance heat transfer during exothermic acylation steps, improving safety and scalability.
Applications and Derivatives
The compound’s dual sulfonamide-carboxamide architecture aligns with orexin receptor agonists and antiviral agents. Structural analogs demonstrate:
Q & A
Q. What are the critical steps in synthesizing N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves: (i) Sulfonylation : React benzenesulfonyl chloride with an amine precursor under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours) to form the benzenesulfonyl intermediate . (ii) Piperazine Functionalization : Introduce the thiophene-2-carbonyl group via nucleophilic acyl substitution using thiophene-2-carbonyl chloride and piperazine in THF at reflux . (iii) Amide Coupling : Attach the furan-2-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final product purity (>95%) can be confirmed by NMR and LC-MS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Identify benzenesulfonyl (δ 7.5–8.0 ppm for aromatic protons), thiophene (δ 6.8–7.2 ppm), and furan (δ 6.3–7.5 ppm) signals. Piperazine carbons appear at δ 45–55 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and sulfonyl groups (S=O at ~1150–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns validating the sulfonyl and piperazine linkages .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Approach :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination via dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to measure Kᵢ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : (i) Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or pyridine) and compare bioactivity . (ii) Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins like kinases or GPCRs . (iii) 3D-QSAR : Generate CoMFA/CoMSIA models using bioactivity data from analogs to identify critical pharmacophores .
Q. How can contradictory bioactivity data between similar compounds be resolved?
- Case Study : For analogs with conflicting IC₅₀ values in kinase assays: (i) Validate assay conditions (e.g., ATP concentration, incubation time) . (ii) Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and confirm target engagement . (iii) Compare cellular permeability via Caco-2 assays, as differences in logP may explain discrepancies .
Q. What strategies are effective in resolving low yields during the final amide coupling step?
- Troubleshooting :
- Activation : Switch from EDC/HOBt to HATU or PyBOP for sterically hindered amines .
- Solvent Optimization : Replace DMF with DCM/THF mixtures to reduce side reactions .
- Temperature Control : Perform coupling at 0°C to minimize racemization .
Q. How can the compound’s metabolic stability be evaluated preclinically?
- Approach :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate t₁/₂ .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate metabolic hotspots (e.g., piperazine N-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
